An In-Depth Technical Guide to the In Vitro Activity of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol
An In-Depth Technical Guide to the In Vitro Activity of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol
This guide provides a detailed examination of the anticipated in vitro pharmacological profile of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol. Direct experimental data on this specific molecule is limited in public literature; however, its core structure is a cornerstone of several key neuropsychiatric drugs. This document synthesizes data from its parent compounds and structural analogs to construct a predictive and actionable technical overview for researchers in pharmacology and drug development.
Executive Summary: A Molecule of Interest by Association
4-(2,3-Dichlorophenyl)-1-piperazinebutanol is identified as a known impurity and a significant structural fragment of the atypical antipsychotic, aripiprazole[1]. Its chemical architecture, specifically the 2,3-dichlorophenylpiperazine moiety linked to a butyl chain, strongly suggests a pharmacological profile that mirrors aspects of aripiprazole and related compounds like cariprazine. The core hypothesis of this guide is that 4-(2,3-Dichlorophenyl)-1-piperazinebutanol will exhibit activity as a modulator of dopaminergic and serotonergic receptors, a hallmark of the class of drugs from which it is derived. Understanding its potential in vitro activity is crucial for researchers investigating structure-activity relationships (SAR) in this therapeutic area and for professionals managing the purity and safety profiles of aripiprazole.
The Core Pharmacophore: 2,3-Dichlorophenylpiperazine (DCPP)
The foundation of the topic molecule's activity lies in the 2,3-dichlorophenylpiperazine (DCPP) group. DCPP is not an inert precursor; it is a known metabolite of aripiprazole and possesses intrinsic pharmacological activity. Research has demonstrated that DCPP itself acts as a partial agonist at dopamine D2 and D3 receptors[2]. This inherent activity of the core structure is the primary reason to anticipate a similar, though potentially modulated, functional profile in 4-(2,3-Dichlorophenyl)-1-piperazinebutanol. The addition of the butanol side chain is expected to alter the molecule's affinity, selectivity, and potency for these and other related receptors.
Predictive Profiling Based on Aripiprazole and Cariprazine
The most effective method to predict the in vitro activity of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol is to analyze the detailed pharmacology of aripiprazole and cariprazine, which feature the same core DCPP moiety. These drugs are well-characterized partial agonists at dopamine D2/D3 receptors and also interact with a range of serotonin receptors[3][4][5].
Predicted Receptor Binding Affinity
The binding affinity, quantified by the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the target receptors. A lower Ki value signifies a higher binding affinity[6]. Based on the extensive data available for aripiprazole and cariprazine, it is highly probable that 4-(2,3-Dichlorophenyl)-1-piperazinebutanol will exhibit significant affinity for the receptors listed below.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Aripiprazole and Cariprazine
| Receptor Target | Aripiprazole Ki (nM) | Cariprazine Ki (nM) | Predicted Affinity for 4-(2,3-Dichlorophenyl)-1-piperazinebutanol |
| Dopamine D2 | 0.34[7] | 0.49 | High |
| Dopamine D3 | 0.8[7] | 0.085[6] | Very High (Potentially D3-preferential) |
| Serotonin 5-HT1A | 1.7[7] | 2.6 | High |
| Serotonin 5-HT2A | 3.4[7] | 18.8 | Moderate to High |
| Serotonin 5-HT2B | 0.36[7] | 0.58 | High |
| Serotonin 5-HT7 | 19 | 111 | Moderate |
| Adrenergic α1A | 25.7[8] | 155 | Moderate to Low |
| Histamine H1 | 25.1[8] | 23.2 | Moderate |
Rationale: The DCPP core is the primary driver for D2/D3 and key serotonin receptor interactions. The butanol side chain of the topic compound is a truncated version of the butoxy-quinolinone tail of aripiprazole. This structural simplification may reduce affinity compared to aripiprazole but is still expected to engage with the same primary targets. The high D3 affinity of cariprazine suggests that modifications to the arylpiperazine structure can tune D2/D3 selectivity, a property that may be present in the topic compound[4][9].
Anticipated Functional Activity: The Partial Agonist Hypothesis
Beyond simple binding, the functional activity of a ligand is paramount. Aripiprazole and cariprazine are distinguished by their partial agonism at D2 and D3 receptors[3][5]. This means they provide a submaximal receptor response, acting as functional agonists in low-dopamine environments and as functional antagonists in high-dopamine (hyperdopaminergic) environments. This stabilizing effect is central to their therapeutic mechanism.
It is logical to predict that 4-(2,3-Dichlorophenyl)-1-piperazinebutanol will also function as a partial agonist at dopamine D2 and D3 receptors. It is also likely to exhibit partial agonism at the 5-HT1A receptor and antagonism at the 5-HT2A receptor, mirroring the properties of aripiprazole[10][11].
The signaling pathway diagram below illustrates the concept of D2 receptor partial agonism.
Caption: Predicted D2 receptor partial agonism signaling pathway.
Recommended In Vitro Experimental Protocols
To validate the predicted pharmacological profile of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol, a series of standard in vitro assays are required. The following protocols are designed to be self-validating through the inclusion of appropriate controls and reference compounds.
Protocol: Radioligand Binding Assay for D2 Receptor Affinity
This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.
Step-by-Step Methodology:
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Materials Preparation:
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Test Compound: 4-(2,3-Dichlorophenyl)-1-piperazinebutanol, dissolved in DMSO to create a 10 mM stock solution.
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Reference Compound: Aripiprazole or Haloperidol for positive control.
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Radioligand: [³H]-Raclopride or [³H]-Spiperone (a D2 antagonist).
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Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
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Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
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Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled D2 antagonist like Haloperidol.
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Assay Procedure:
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Prepare serial dilutions of the test compound and reference compound in assay buffer (e.g., 11 points from 10 µM to 0.1 nM).
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In a 96-well plate, add in order:
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25 µL of assay buffer (for total binding) or non-specific binding control.
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25 µL of test compound, reference compound, or buffer.
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50 µL of the radioligand at a final concentration near its Kd value.
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100 µL of the D2 receptor membrane preparation (typically 10-20 µg of protein).
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Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
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Harvesting and Detection:
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Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester to separate bound from free radioligand.
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Wash the filters three times with ice-cold assay buffer.
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Allow the filters to dry, then add scintillation cocktail to each well.
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Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
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Data Analysis:
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Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).
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Plot the percentage of specific binding against the log concentration of the test compound.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Experimental workflow for a radioligand binding assay.
Protocol: cAMP Accumulation Assay for Functional Activity
This assay determines whether a compound acts as an agonist, antagonist, or partial agonist by measuring its effect on the intracellular second messenger, cyclic AMP (cAMP), following receptor activation.
Step-by-Step Methodology:
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Cell Culture and Plating:
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Use CHO or HEK293 cells stably expressing the human D2 receptor.
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Plate the cells in a 96-well plate and grow to ~90% confluency.
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Assay Procedure (Agonist Mode):
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Wash the cells with serum-free media.
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Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
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Add varying concentrations of the test compound along with an adenylyl cyclase stimulator (e.g., 5 µM Forskolin). Forskolin raises basal cAMP levels, allowing for the detection of Gi-mediated inhibition.
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Incubate for 30 minutes at 37°C.
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-
Assay Procedure (Antagonist Mode):
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Follow the same steps as above, but co-incubate the cells with the test compound and a known D2 agonist (e.g., Quinpirole at its EC80 concentration).
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cAMP Detection:
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Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
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Measure the cAMP levels.
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Data Analysis:
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Agonist Mode: Plot the percentage of Forskolin-stimulated cAMP inhibition against the log concentration of the test compound. Calculate the EC50 (potency) and the Emax (maximal effect or intrinsic activity). A full agonist like dopamine will produce a large Emax, while a partial agonist will produce a smaller, submaximal Emax.
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Antagonist Mode: Plot the cAMP levels against the log concentration of the test compound. An antagonist will reverse the effect of the co-incubated agonist. Calculate the IC50 and convert to a Kb (antagonist dissociation constant).
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Conclusion for the Research Professional
While 4-(2,3-Dichlorophenyl)-1-piperazinebutanol may be primarily known as a process impurity of aripiprazole, its core structure strongly implies a distinct and potent in vitro pharmacological profile. The evidence from structurally-related, clinically successful drugs points towards a high-affinity partial agonist at dopamine D2/D3 receptors and a modulator of key serotonin receptors. This predictive analysis provides a robust framework for its empirical investigation. The detailed protocols provided herein offer a clear path to confirming its binding and functional characteristics, enabling a deeper understanding of the structure-activity relationships that define this important class of neuropsychiatric agents.
References
A consolidated list of authoritative sources is provided below for verification and further reading.
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PubChem. 4-(2,3-Dichlorophenyl)-1-piperazinebutanol. National Center for Biotechnology Information. [Link][1]
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Nishi, A., et al. (1995). 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity. Journal of Pharmacology and Experimental Therapeutics, 274(1), 329-336. [Link][12]
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VRAYLAR® (cariprazine) Mechanism of Action. AbbVie Inc. [Link][6]
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Stahl, S. M. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Psychopharmacology Institute. [Link][7]
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Wikipedia. 2,3-Dichlorophenylpiperazine. Wikimedia Foundation. [Link][2]
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U.S. Food and Drug Administration. (2012). Pharmacology Review: Cariprazine. [Link][3]
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Cosi, C., et al. (2021). Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety. CNS Drugs, 35(8), 845-863. [Link][4]
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Kiss, B., et al. (2016). Clinical pharmacology study of cariprazine (MP-214) in patients with schizophrenia (12-week treatment). Neuropsychiatric Disease and Treatment, 12, 135-144. [Link][9]
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Miyamoto, S. (2007). Differential Effects of Aripiprazole on D2, 5-HT2, and 5-HT1A Receptor Occupancy in Patients With Schizophrenia: A Triple Tracer PET Study. American Journal of Psychiatry, 164(9), 1411-1417. [Link][10]
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Shapiro, D. A., et al. (1999). Interactions of the Novel Antipsychotic Aripiprazole (OPC-14597) with Dopamine and Serotonin Receptor Subtypes. Neuropsychopharmacology, 20(6), 612-627. [Link][13]
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Roth, B. L., et al. (2004). Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. Psychopharmacology, 174(1), 30-34. [Link][8]
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